

Application Notes and Protocols for Neuraminidase-IN-18

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Compound of Interest		
Compound Name:	Neuraminidase-IN-18	
Cat. No.:	B12363116	Get Quote

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Introduction

Neuraminidase-IN-18 is a novel polyheterocyclic inhibitor of the influenza virus neuraminidase (NA), a key enzyme in the viral life cycle responsible for the release of progeny virions from infected host cells. By blocking the active site of neuraminidase, **Neuraminidase-IN-18** effectively halts the spread of the virus. These application notes provide available in vitro data for **Neuraminidase-IN-18** and a generalized protocol for in vivo efficacy studies based on established methodologies for other neuraminidase inhibitors.

Disclaimer: There is currently no publicly available in vivo data for **Neuraminidase-IN-18**. The in vivo protocols provided below are generalized from studies with other neuraminidase inhibitors, such as Oseltamivir and Zanamivir, and should be adapted and optimized for specific experimental conditions.

Physicochemical and In Vitro Activity Data

The following table summarizes the known quantitative data for **Neuraminidase-IN-18**.



Property	Value	Reference
Chemical Name	Neuraminidase-IN-18 (compound N5)	[1][2][3]
Molecular Formula	C22H18FN3O3S	[2]
Molecular Weight	423.46 g/mol	[2]
IC50 (H5N1 NA, wild-type)	0.14 μΜ	[1][2][3]
IC ₅₀ (H5N1 NA, H274Y mutant)	0.27 μΜ	[1][2][3]

Mechanism of Action

Neuraminidase-IN-18 functions by inhibiting the enzymatic activity of neuraminidase on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell, leading to the aggregation of newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.

Mechanism of Neuraminidase-IN-18 Action

Generalized In Vivo Efficacy Study Protocol

This protocol describes a general procedure for evaluating the efficacy of a neuraminidase inhibitor in a mouse model of influenza virus infection. It is recommended to perform preliminary dose-range finding and toxicity studies for **Neuraminidase-IN-18** before commencing efficacy trials.

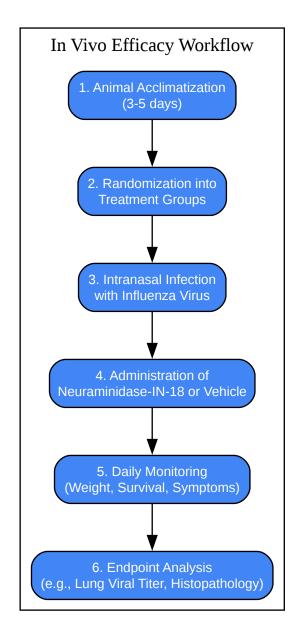
Materials

- Neuraminidase-IN-18
- Vehicle for formulation (e.g., sterile water, PBS, 0.5% methylcellulose)
- Influenza A virus strain (e.g., A/California/04/2009 (H1N1), A/Vietnam/1203/04 (H5N1))
- 6-8 week old BALB/c or C57BL/6 mice



- Anesthetic (e.g., isoflurane)
- Oral gavage needles
- Intranasal administration supplies
- Biosafety level 2 (BSL-2) or 3 (BSL-3) animal facilities, depending on the virus strain

Experimental Workflow



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Generalized In Vivo Experimental Workflow

Detailed Protocol

- Formulation of Neuraminidase-IN-18:
 - Prepare a stock solution of **Neuraminidase-IN-18** in a suitable solvent.
 - On each day of treatment, dilute the stock solution to the desired final concentrations with the chosen vehicle. The formulation should be appropriate for the intended route of administration. For oral gavage, an aqueous solution or suspension is common.[1][2]
- Animal Handling and Infection:
 - Acclimatize mice for at least 3-5 days before the experiment.
 - Randomly assign mice to treatment and control groups (n=5-10 mice per group is typical).
 - Anesthetize mice lightly with isoflurane.
 - Infect mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 25-50 μL).[4]
- Treatment Regimen:
 - Prophylactic regimen: Begin treatment with Neuraminidase-IN-18 at a specified time before virus inoculation (e.g., 2-4 hours prior).[2]
 - Therapeutic regimen: Initiate treatment at a specified time after virus inoculation (e.g., 24 or 48 hours post-infection).
 - Administer Neuraminidase-IN-18 via the chosen route (e.g., oral gavage, intraperitoneal injection, or intranasal instillation). Oral gavage is common for oseltamivir.[1][4]
 - Treatment is typically administered once or twice daily for 5-8 consecutive days.[1][2]
 - The control group should receive the vehicle alone following the same schedule.
- Monitoring and Endpoints:



- Monitor mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14-21 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.
- At predetermined time points (e.g., days 3, 5, and 7 post-infection), a subset of mice from each group can be euthanized to collect lung tissue.
- Primary Endpoints:
 - Survival rate
 - Mean body weight change
- Secondary Endpoints:
 - Lung viral titers (determined by TCID₅₀ or plaque assay)
 - Lung histopathology to assess inflammation and tissue damage[1]
 - Cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF)

Typical In Vivo Study Parameters for Neuraminidase Inhibitors

The following table provides a summary of typical parameters used in in vivo studies of neuraminidase inhibitors, which can serve as a starting point for designing experiments with **Neuraminidase-IN-18**.



Parameter	Example	Reference
Animal Model	6-8 week old BALB/c mice	[1][2]
Virus Strain	Influenza A/California/04/2009 (H1N1)	[4]
Infection Dose	10 ³ - 10 ⁵ TCID ₅₀	[1][4]
Route of Administration	Oral gavage	[1][2][4]
Dosage (Oseltamivir)	10-20 mg/kg/day	[1][2]
Treatment Frequency	Twice daily	[1][2]
Treatment Duration	5-8 days	[1]
Primary Endpoints	Survival, Body Weight Loss	[1][2]
Secondary Endpoints	Lung Viral Titer, Lung Histopathology	[1]

Safety Precautions

- All work with influenza viruses should be conducted in an appropriate biosafety facility by trained personnel.
- Follow all institutional guidelines for animal care and use.
- Handle Neuraminidase-IN-18 according to its Safety Data Sheet (SDS).

Conclusion

Neuraminidase-IN-18 is a potent in vitro inhibitor of H5N1 neuraminidase, including a known oseltamivir-resistant mutant. The provided generalized in vivo protocol offers a framework for the preclinical evaluation of its efficacy. Further studies are required to determine the optimal formulation, dosage, and therapeutic window for **Neuraminidase-IN-18** in vivo.



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- To cite this document: BenchChem. [Application Notes and Protocols for Neuraminidase-IN-18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363116#neuraminidase-in-18-formulation-for-in-vivo-studies]

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